Cas no 959605-52-8 (6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6)
6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6 Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6
- 5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine
- Zolpidem Impurity 74
- 6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6
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- Inchi: 1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D
- InChI Key: AWEWSJJCANQFRB-ALEXJTRMSA-N
- SMILES: C12=NC(C3=CC=C(C)C=C3)=CN1C([2H])=C(C([2H])([2H])[2H])C([2H])=C2[2H]
6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322052-2.5mg |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 |
959605-52-8 | 2.5mg |
$ 207.00 | 2023-04-13 | ||
| TRC | M322052-25mg |
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 |
959605-52-8 | 25mg |
$ 1642.00 | 2023-04-15 |
6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6 Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 6-Methyl-2-(4-methylphenyl)-imidazo1,2-apyridine-d6
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 (CAS No. 959605-52-8): A Comprehensive Overview
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 (CAS No. 959605-52-8) is a deuterated compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific and pharmaceutical fields. This compound is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic compound with a wide range of biological activities. The deuterium substitution in this molecule provides enhanced stability and altered metabolic profiles, making it an attractive candidate for research and development.
The structure of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 consists of a central imidazo[1,2-a]pyridine core with a methyl group at the 6-position and a 4-methylphenyl substituent at the 2-position. The deuterium atoms are strategically placed to enhance the compound's stability and reduce its metabolic degradation. This structural modification can significantly impact the pharmacokinetic properties of the molecule, leading to improved bioavailability and reduced toxicity.
In the realm of medicinal chemistry, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are known to be dysregulated in many types of cancer.
Beyond its anti-cancer properties, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has also shown promise in the treatment of inflammatory diseases. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research conducted by a team at the University of California revealed that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 could be developed into a novel therapeutic agent for managing inflammatory conditions.
The pharmacokinetic properties of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 have been extensively studied to understand its behavior in biological systems. Deuterium substitution has been shown to increase the half-life of the compound by reducing metabolic degradation. This enhanced stability can lead to improved drug efficacy and reduced dosing frequency, which are highly desirable attributes in drug development. Additionally, the deuterated nature of this compound may also reduce the formation of toxic metabolites, further enhancing its safety profile.
In preclinical studies, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has demonstrated favorable pharmacokinetic parameters such as high oral bioavailability and low clearance rates. These properties make it an attractive candidate for further clinical evaluation. Clinical trials are currently underway to assess the safety and efficacy of this compound in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported.
The potential applications of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 extend beyond its use as a therapeutic agent. In analytical chemistry, this compound serves as an internal standard for quantitative analysis due to its stable isotopic composition. Its use as an internal standard can improve the accuracy and precision of analytical methods, particularly in mass spectrometry-based assays. This application is crucial for ensuring reliable data in pharmaceutical research and development.
In conclusion, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 (CAS No. 959605-52-8) is a versatile compound with significant potential in various scientific and pharmaceutical applications. Its unique structural features and deuterium substitution provide enhanced stability and altered metabolic profiles, making it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its biological activities and therapeutic potential, positioning it as a promising molecule for future clinical applications.
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